N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide

Description

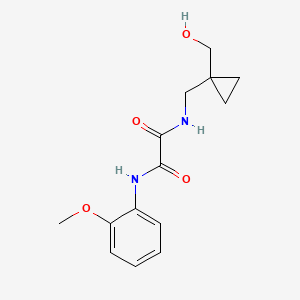

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a methylene linker connecting to the N1-position of the oxalamide core. The N2-position is functionalized with a 2-methoxyphenyl group. This compound’s structure combines rigidity (from the cyclopropane ring) with polar functionality (hydroxymethyl and methoxy groups), which may influence its physicochemical properties, metabolic stability, and biological activity. While direct data on this compound are absent in the provided evidence, inferences can be drawn from structurally related oxalamides in antiviral, flavoring, and enzyme inhibition contexts .

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-11-5-3-2-4-10(11)16-13(19)12(18)15-8-14(9-17)6-7-14/h2-5,17H,6-9H2,1H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDUKLOUABGDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.308 g/mol

- CAS Number : 1251609-75-2

- Purity : Typically 95%.

Synthesis

The synthesis of this compound involves several steps, including the formation of the cyclopropyl moiety and subsequent functionalization to introduce the methoxyphenyl and oxalamide groups. The specific synthetic routes can vary, but they generally follow established organic synthesis protocols for creating complex amides.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs, particularly those containing hydroxymethyl and methoxy groups, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzopsoralens have shown that modifications at specific positions can enhance their ability to inhibit topoisomerase II, leading to reduced cell proliferation .

Table 1: Comparative Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzopsoralen | HeLa | 5.0 | Topoisomerase II inhibition |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined

Antiviral Activity

Analogous compounds have demonstrated antiviral activity against herpes viruses, particularly HSV-1 and HSV-2. The mechanism often involves interference with viral replication processes, which may be applicable to this compound as well. The structure's potential for binding to viral enzymes or receptors warrants further investigation .

Case Studies

A study conducted on tricyclic analogues of cyclopropyl compounds revealed marked antiviral activity against varicella-zoster virus (VZV), suggesting that similar derivatives could be effective in treating viral infections . The findings highlighted the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxalamides are a versatile class of compounds with diverse applications. Key structural comparisons include:

Key Structural Insights :

- Cyclopropane vs.

- Hydroxymethyl vs. Thiazole/Chlorophenyl : The hydroxymethyl group may enhance solubility relative to thiazole or chlorophenyl substituents (Compound 15), which are more hydrophobic .

- 2-Methoxyphenyl vs. Pyridinylethyl : The methoxy group’s electron-donating nature contrasts with pyridine’s electron-withdrawing effects in S336, altering electronic distribution and binding interactions .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound’s structure combines a strained cyclopropane ring with a hydroxymethyl substituent and a methoxy-substituted aromatic system. Key challenges include:

- Cyclopropane Stability : The cyclopropyl group’s inherent ring strain necessitates mild reaction conditions to prevent ring-opening.

- Hydroxymethyl Reactivity : The polar hydroxymethyl group may require protection during synthesis to avoid undesired side reactions.

- Regioselective Amide Bond Formation : Sequential coupling of two distinct amines to an oxalyl backbone demands precise stoichiometric control.

Preparation Methodologies

Stepwise Oxalyl Chloride-Mediated Coupling

This two-step approach involves sequential amidation using oxalyl chloride as the oxalyl source.

Synthesis of N2-(2-Methoxyphenyl)oxalyl Chloride Intermediate

- Reaction Setup :

- Reaction Conditions :

- Stirring at 25°C for 2 hours yields the monoacid chloride intermediate.

- Excess reagents are removed via vacuum distillation.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 0°C → 25°C |

| Yield (Intermediate) | 89–93% |

Coupling with (1-(Hydroxymethyl)cyclopropyl)methylamine

- Reaction Setup :

- Reaction Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Final Yield | 78–82% |

One-Pot Diethyl Oxalate Route

This method employs diethyl oxalate as a bifunctional electrophile, enabling sequential nucleophilic attack by amines.

Reaction Protocol

- Step 1 :

- Step 2 :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C → Reflux |

| Final Yield | 70–75% |

Copper-Catalyzed Coupling (Ullmann-Type)

For substrates sensitive to oxalyl chloride, copper catalysis offers a milder alternative.

Reaction Setup

- Substrates :

- 2-Methoxyaniline (1.0 equiv) and (1-(hydroxymethyl)cyclopropyl)methylamine (1.0 equiv).

- Catalyst System :

- Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuI/K3PO4 |

| Solvent | Toluene |

| Yield | 65–68% |

Critical Analysis of Methodologies

Q & A

Q. How to confirm the compound’s mechanism of action in enzyme inhibition?

Q. Can the hydroxymethyl group participate in prodrug design?

- Answer : Yes. Esterification (e.g., acetyl or phosphate prodrugs) enhances membrane permeability. Hydrolysis by esterases in target tissues regenerates the active compound. Monitor release kinetics using LC-MS/MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.